molecular formula C7H5FN2O3 B13116344 3-Fluoro-2-nitrobenzamide

3-Fluoro-2-nitrobenzamide

Cat. No.: B13116344
M. Wt: 184.12 g/mol
InChI Key: XYKCPDLGJHGLST-UHFFFAOYSA-N
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Description

3-Fluoro-2-nitrobenzamide is a fluorinated benzamide derivative characterized by a fluorine atom at the 3-position and a nitro group (-NO₂) at the 2-position of the benzene ring. Fluorinated benzamides are of significant interest in medicinal chemistry and agrochemical research due to fluorine’s ability to enhance metabolic stability and bioavailability .

Properties

Molecular Formula

C7H5FN2O3

Molecular Weight

184.12 g/mol

IUPAC Name

3-fluoro-2-nitrobenzamide

InChI

InChI=1S/C7H5FN2O3/c8-5-3-1-2-4(7(9)11)6(5)10(12)13/h1-3H,(H2,9,11)

InChI Key

XYKCPDLGJHGLST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene. Subsequent fluorination yields 2-fluoro-3-nitrotoluene, which is then oxidized to produce 2-fluoro-3-nitrobenzoic acid. Finally, the benzoic acid derivative is converted to 3-Fluoro-2-nitrobenzamide through an amidation reaction .

Industrial Production Methods: Industrial production of 3-Fluoro-2-nitrobenzamide follows similar synthetic routes but is optimized for large-scale production. Continuous-flow reactors are often employed to enhance reaction efficiency and control. These reactors provide better heat and mass transfer rates, reducing the formation of byproducts and improving overall yield .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed:

    Reduction: 3-Fluoro-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzamide structure.

Scientific Research Applications

3-Fluoro-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom enhances the compound’s stability and bioavailability, allowing it to effectively reach its targets. Specific pathways involved include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Positional Isomers and Substituent Effects
  • 4-Fluoro-2-nitrobenzaldehyde (CAS RN: 2923-96-8): This positional isomer features fluorine at the 4-position and a nitro group at the 2-position.
  • 3-Fluoro-5-nitrobenzaldehyde (CAS RN: 108159-96-2): With meta-substituted fluorine and nitro groups, this compound exhibits distinct electronic effects, as the nitro group at the 5-position creates a different electron-deficient environment compared to the 2-position in the target compound .
Functional Group Variations
  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide): A fungicidal benzamide with a trifluoromethyl (-CF₃) group instead of nitro. The -CF₃ group provides stronger electron-withdrawing effects than -NO₂, enhancing systemic activity and stability in plant tissues .
  • Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide): This compound demonstrates how heterocyclic modifications to the benzamide scaffold can alter biological targeting, particularly in fungicides .
Physicochemical Properties
Compound Molecular Weight (g/mol) Substituents Solubility (Predicted) LogP (Estimated)
3-Fluoro-2-nitrobenzamide 184.11 (calculated) 3-F, 2-NO₂ Low (polar aprotic solvents) 1.8–2.2
4-Fluoro-2-nitrobenzaldehyde 169.10 4-F, 2-NO₂ Moderate (DMSO, acetone) 1.5
Flutolanil 323.31 2-CF₃, 3-isopropoxy Low (lipophilic) 3.9

Key Observations :

  • Fluorine’s electronegativity improves metabolic stability but may reduce aqueous solubility relative to non-fluorinated benzamides .
Medicinal Chemistry Potential

Fluorinated benzamides are explored for their ability to inhibit enzymes such as kinases or proteases. The nitro group in 3-fluoro-2-nitrobenzamide could act as a hydrogen-bond acceptor, improving target affinity. However, its lower solubility compared to trifluoromethyl analogs (e.g., flutolanil) may limit bioavailability .

Agrochemical Relevance

In pesticide design, nitro groups contribute to redox-mediated modes of action. While flutolanil’s -CF₃ group provides broad-spectrum fungicidal activity, 3-fluoro-2-nitrobenzamide’s -NO₂ group might offer specificity against certain pathogens due to its distinct electronic profile .

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